Methyl (2E)-3-(6-bromopyridin-3-YL)prop-2-enoate
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Overview
Description
Methyl (2E)-3-(6-bromopyridin-3-YL)prop-2-enoate is an organic compound that belongs to the class of esters. It features a bromopyridine moiety attached to a propenoate group. Compounds like this are often used in various chemical reactions and have applications in different fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(6-bromopyridin-3-YL)prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. One common method is the Fischer esterification, which uses an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the propenoate group.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols.
Substitution: Products depend on the nucleophile used, such as substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, Methyl (2E)-3-(6-bromopyridin-3-YL)prop-2-enoate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions or as ligands in receptor studies.
Medicine
In medicinal chemistry, this compound can be a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for Methyl (2E)-3-(6-bromopyridin-3-YL)prop-2-enoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The bromopyridine moiety can play a crucial role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(4-bromopyridin-3-YL)prop-2-enoate
- Methyl (2E)-3-(6-chloropyridin-3-YL)prop-2-enoate
- Methyl (2E)-3-(6-fluoropyridin-3-YL)prop-2-enoate
Uniqueness
Methyl (2E)-3-(6-bromopyridin-3-YL)prop-2-enoate is unique due to the presence of the bromine atom at the 6-position of the pyridine ring, which can influence its reactivity and interactions with other molecules.
Biological Activity
Methyl (2E)-3-(6-bromopyridin-3-YL)prop-2-enoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a bromopyridine moiety linked to a propenoate ester group, which may enhance its reactivity and interaction with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C_9H_8BrNO_2
- Molecular Weight : Approximately 242.07 g/mol
- Structure : The compound consists of a brominated pyridine ring and a propenoate ester, which contributes to its unique reactivity profile.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Interaction : The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, influencing receptor binding and activity.
- Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exert pharmacological effects.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that compounds containing bromopyridine moieties can possess antimicrobial properties against various pathogens.
- Anticancer Potential : Initial investigations suggest that this compound may inhibit cancer cell growth through apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl (2E)-3-(2-bromopyridin-3-YL)prop-2-enoate | C_9H_8BrNO_2 | Different position of bromine on the pyridine ring |
Methyl (2E)-3-(6-bromopyridin-2-YL)prop-2-enoate | C_9H_8BrNO_2 | Variation in bromine position affecting reactivity |
Methyl (E)-3-(bromopyridinyl)acrylate | C_{10}H_9BrN | Contains an additional carbon atom in the chain |
This table illustrates how variations in substitution patterns on the pyridine ring can significantly influence chemical properties and biological activities.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various brominated pyridine derivatives, including this compound. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .
- Anticancer Research : In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .
- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes showed competitive inhibition patterns, indicating its potential as a lead compound for drug development targeting metabolic disorders .
Properties
Molecular Formula |
C9H8BrNO2 |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
methyl (E)-3-(6-bromopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8BrNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+ |
InChI Key |
YURUVQCOYDKFPM-HWKANZROSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C(C=C1)Br |
Canonical SMILES |
COC(=O)C=CC1=CN=C(C=C1)Br |
Origin of Product |
United States |
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